5-Ethyl-3,3-dimethyl-2,3-dihydro-1H-indol-2-one 5-Ethyl-3,3-dimethyl-2,3-dihydro-1H-indol-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17741144
InChI: InChI=1S/C12H15NO/c1-4-8-5-6-10-9(7-8)12(2,3)11(14)13-10/h5-7H,4H2,1-3H3,(H,13,14)
SMILES:
Molecular Formula: C12H15NO
Molecular Weight: 189.25 g/mol

5-Ethyl-3,3-dimethyl-2,3-dihydro-1H-indol-2-one

CAS No.:

Cat. No.: VC17741144

Molecular Formula: C12H15NO

Molecular Weight: 189.25 g/mol

* For research use only. Not for human or veterinary use.

5-Ethyl-3,3-dimethyl-2,3-dihydro-1H-indol-2-one -

Specification

Molecular Formula C12H15NO
Molecular Weight 189.25 g/mol
IUPAC Name 5-ethyl-3,3-dimethyl-1H-indol-2-one
Standard InChI InChI=1S/C12H15NO/c1-4-8-5-6-10-9(7-8)12(2,3)11(14)13-10/h5-7H,4H2,1-3H3,(H,13,14)
Standard InChI Key GGVKKZAHMSGJKX-UHFFFAOYSA-N
Canonical SMILES CCC1=CC2=C(C=C1)NC(=O)C2(C)C

Introduction

5-Ethyl-3,3-dimethyl-2,3-dihydro-1H-indol-2-one is a compound belonging to the indole derivative class, which is known for its diverse biological activities. This compound has garnered significant attention in medicinal chemistry due to its potential applications and interactions with various biological targets. Its molecular formula is C12H15NO, and it features an ethyl group and two methyl groups attached to the indole core at positions 5 and 3, respectively .

Synthesis

The synthesis of 5-Ethyl-3,3-dimethyl-2,3-dihydro-1H-indol-2-one typically involves the Fischer indole synthesis. This method involves the reaction of phenylhydrazine with a suitable carbonyl compound under acidic conditions, often using methanol as a solvent and methanesulfonic acid as a catalyst. Continuous flow reactors can enhance efficiency and reduce reaction times compared to traditional batch methods.

Biological Activities and Applications

Indole derivatives, including 5-Ethyl-3,3-dimethyl-2,3-dihydro-1H-indol-2-one, are known for their diverse biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties. These compounds can modulate the activity of enzymes involved in inflammatory processes and metabolic pathways.

Stability and Safety

5-Ethyl-3,3-dimethyl-2,3-dihydro-1H-indol-2-one is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions. It is soluble in organic solvents like ethanol but less soluble in water. The compound poses hazards such as skin and eye irritation and potential respiratory irritation, necessitating proper handling and safety precautions .

Research and Development Use

This compound is primarily used for research and development purposes under the supervision of a technically qualified individual. Its applications in medicinal chemistry are being explored due to its potential biological activities .

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